3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Description
“3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular formula C8H10O4 . It is a solid substance at 20 degrees Celsius . This compound belongs to the class of bicyclo[1.1.1]pentanes, which have been reported as useful chemical tools for bioisosteric replacement of aromatic groups .
Synthesis Analysis
The synthesis of similar compounds, such as Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid, has been described in the literature . The process involves the photochemical reaction between propellane and diacetyl, followed by a haloform reaction to afford the desired compound .Molecular Structure Analysis
The molecular weight of “3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is 170.16 . The compound appears as a white to orange to green powder or crystal .Physical And Chemical Properties Analysis
“3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a solid at 20 degrees Celsius . It has a melting point ranging from 138.0 to 142.0 degrees Celsius .Safety and Hazards
This compound is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
Future Directions
properties
IUPAC Name |
3-(4-methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-14-5-3-2-4-10-6-11(7-10,8-10)9(12)13/h2-8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTIQVCFMULSQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC12CC(C1)(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
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